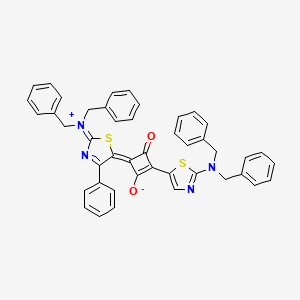
1,3(2H,9bH)-dibenzofurandione, 6-acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features multiple functional groups, including acetyl, acetyloxy, hydroxyethylidene, and dimethyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps may include:
Formation of the dibenzofurandione core: This step often involves cyclization reactions using appropriate precursors.
Introduction of acetyl and acetyloxy groups: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Addition of hydroxyethylidene group: This may involve aldol condensation or related reactions.
Methylation: Introduction of methyl groups using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethylidene group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the acetyl or acetyloxy groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its diverse functional groups make it a useful model compound for studying various organic reactions.
Biology
Biochemical studies: Potential use in studying enzyme-catalyzed reactions involving acetylation and deacetylation.
Medicine
Drug development: Exploration of its biological activity and potential therapeutic applications.
Industry
Material science: Possible use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione would depend on its specific application. For example, in biochemical studies, it may interact with enzymes through its acetyl and acetyloxy groups, affecting enzyme activity and function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dibenzofurans: Compounds with a similar core structure but different functional groups.
Acetylated compounds: Molecules with acetyl groups that may exhibit similar reactivity.
Hydroxyethylidene derivatives: Compounds with hydroxyethylidene groups that may have comparable chemical properties.
Properties
CAS No. |
21402-58-4 |
|---|---|
Molecular Formula |
C22H20O9 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(4,8-diacetyl-1-acetyloxy-7-hydroxy-2,9a-dimethyl-9-oxodibenzofuran-3-yl) acetate |
InChI |
InChI=1S/C22H20O9/c1-8-18(29-11(4)25)16(10(3)24)20-17(19(8)30-12(5)26)22(6)14(31-20)7-13(27)15(9(2)23)21(22)28/h7,27H,1-6H3 |
InChI Key |
ZTSNAABDQLWRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1OC(=O)C)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


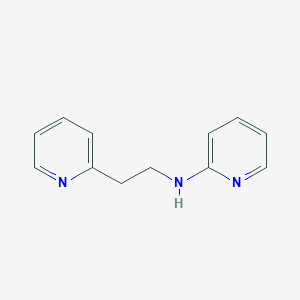
![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
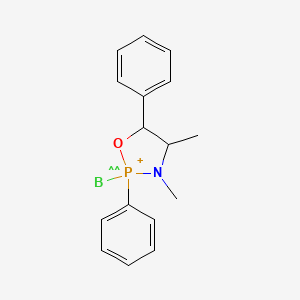
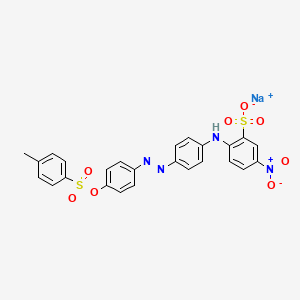
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)
![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
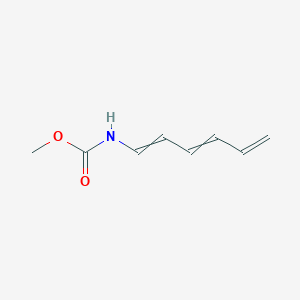
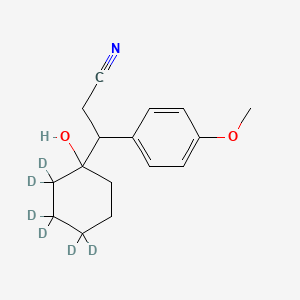
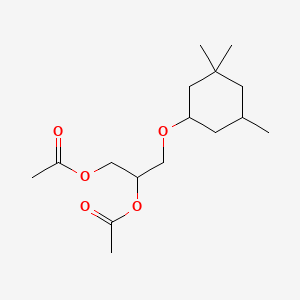
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
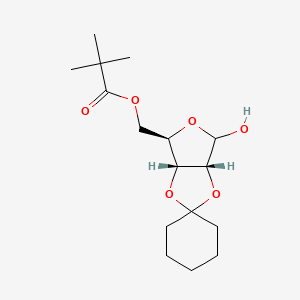
![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
